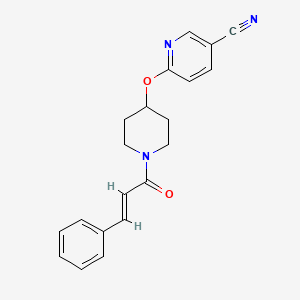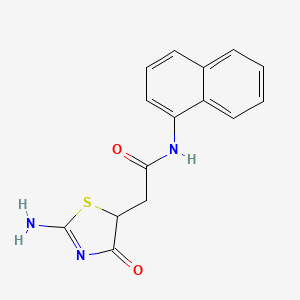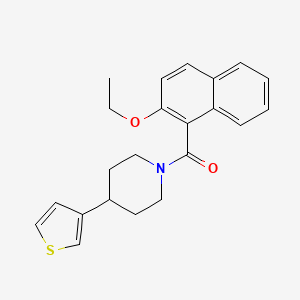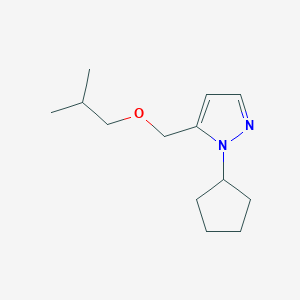
2-(Bromomethyl)-4-methoxypyridine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromomethyl)pyridine hydrobromide is a pyridine derivative . It participates in the synthesis of 7-nitrobenz-2-oxa-1,3-diazole (NBD) based colorimetric and fluorescence chemosensor .
Synthesis Analysis
This compound may be used in the preparation of various other compounds such as 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and 2-morpholin-4-yl-7-(pyridin-2-ylmethoxy)-4H-1,3-benzoxazin-4-one .Molecular Structure Analysis
The molecular formula of 2-(Bromomethyl)pyridine hydrobromide is C6H6BrN . The SMILES string representation is BrCC1=CC=CC=N1 .Physical And Chemical Properties Analysis
This compound appears as a white to pink to orange-brown powder or crystals . It has a melting point of 149-152 °C (lit.) .Aplicaciones Científicas De Investigación
Structural Characterization in Chemistry
The compound is used in the structural characterization of various chemical entities. For example, in the study of N,4-diheteroaryl 2-aminothiazoles, researchers utilized similar compounds to understand protonation sites and hydrogen bonding patterns in crystal structures (Böck et al., 2021).
Precursor in Organic Synthesis
It serves as a precursor in organic synthesis. An instance of this is its use in the development of practical 2,3-pyridyne precursors, contributing to regioselective reactions in synthetic chemistry (Walters, Carter, & Banerjee, 1992).
Ring Contraction Processes
The compound is instrumental in ring contraction processes, where it's used in reactions that convert certain structures into others, such as the conversion of 3-methoxypiperidines into 2-(bromomethyl)pyrrolidines (Tehrani et al., 2000).
Biological Activity Studies
It is utilized in the study of biological activities. For example, its derivatives are used in examining activities against various cell lines, including cancer cells, to understand their potential as therapeutic agents (Gallati et al., 2020).
Antibacterial and Antimycotic Activities
Its derivatives have been explored for their antibacterial and antimycotic activities, contributing significantly to the search for new therapeutic compounds (Caputo, Cattel, & Viola, 1979).
Polymerization Studies
In polymer science, it is used in studying the polymerization of substituted pyridines, which is crucial for developing new polymeric materials with specific properties (Monmoton, Lefebvre, & Fradet, 2008).
Intramolecular Bromoamination
It plays a role in intramolecular bromoamination processes, essential in synthetic organic chemistry for creating complex molecular structures (Horning & Muchowski, 1974).
Process Development in Pharmaceutical Chemistry
The compound is significant in the process development of pharmaceuticals, as seen in the manufacturing of novel topical antiandrogens (Daver et al., 2017).
Nitration Studies in Organic Chemistry
It is involved in nitration studies, which are fundamental in understanding the reactivity and functionalization of organic compounds (Hertog, Ammers, & Schukking, 2010).
Reaction Studies with Ethyl Bromoacetate
The compound's interaction with ethyl bromoacetate has been studied, providing insights into the chemistry of pyridine derivatives (Tien, Yeh, & Tien, 1977).
Deprotonative Metalation
It is used in studies involving deprotonative metalation, a key concept in the area of organometallic chemistry (Nagaradja et al., 2012).
Synthesis of Nucleosides
The compound contributes to the synthesis of nucleosides, which is vital in medicinal chemistry and drug development (Nesnow & Heidelberger, 1975).
Thermally Induced Rearrangement Studies
It is involved in the study of thermally induced rearrangement, providing insights into the thermal stability and reactivity of organic compounds (Lister, Prager, Tsaconas, & Wilkinson, 2003).
Iron Mobilization in Biochemistry
Its derivatives are explored for their role in iron mobilization, contributing to the understanding of iron metabolism and treatment of iron-related diseases (Kontoghiorghes, 1987).
Synthesis of Bicyclic δ-Lactams
It is used in the synthesis of bicyclic δ-lactams, which are important in the development of new pharmaceuticals (Sośnicki, 2009).
Tautomerism Studies
The compound contributes to the understanding of tautomerism in hydroxypyridines, which is fundamental in the study of chemical equilibria (Hertog & Buurman, 2010).
Multicomponent Molecular Crystal Studies
It is used in the study of multicomponent molecular crystals, particularly in understanding the role of inorganic bromine in organic molecular structures (Nemec, Lisac, Stilinović, & Cinčić, 2017).
Safety and Hazards
2-(Bromomethyl)pyridine hydrobromide is classified as Skin Corr. 1B, which means it causes severe skin burns and eye damage . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include wearing protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
2-(bromomethyl)-4-methoxypyridine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO.BrH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBCWRAKJMFRIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.96 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

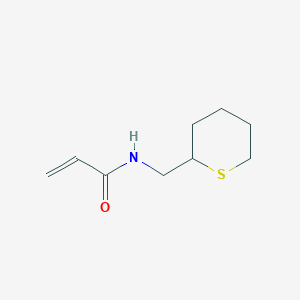
![3-((5-(methylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2363734.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)
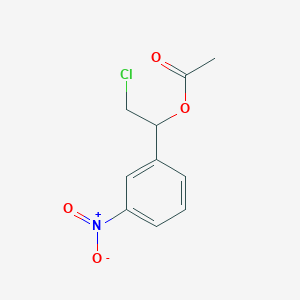

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)
